molecular formula C16H19N3O3S B5775505 2-(4-ethyl-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide

2-(4-ethyl-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide

Cat. No.: B5775505
M. Wt: 333.4 g/mol
InChI Key: VCJMWTZYJUBBNI-UHFFFAOYSA-N
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Description

2-(4-ethyl-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide is an organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethyl-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 4-ethyl-N-methylsulfonylaniline, is synthesized by reacting 4-ethyl aniline with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Pyridine Derivative: The aniline derivative is then coupled with a pyridine-3-yl acetic acid derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethyl-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-ethyl-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 2-(4-ethyl-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-ethyl-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide
  • N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(4-ethyl-N-methylsulfonylanilino)acetamide

Uniqueness

2-(4-ethyl-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. Its ability to interact with a variety of molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(4-ethyl-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-3-13-6-8-15(9-7-13)19(23(2,21)22)12-16(20)18-14-5-4-10-17-11-14/h4-11H,3,12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJMWTZYJUBBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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